The 3-Chloro-5-fluorophenyl Oxovalerate Scaffold: A Versatile Synthon in Medicinal Chemistry
The 3-Chloro-5-fluorophenyl Oxovalerate Scaffold: A Versatile Synthon in Medicinal Chemistry
The following technical guide details the chemistry, synthesis, and pharmacological utility of 3-chloro-5-fluorophenyl oxovalerate derivatives. This document is structured for researchers requiring actionable protocols and mechanistic insights.
Executive Summary
3-Chloro-5-fluorophenyl oxovalerate derivatives (specifically ethyl or methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate) represent a specialized class of "privileged intermediates" in drug discovery. Unlike simple commodity chemicals, these scaffolds are engineered to introduce a metabolically stable, electron-deficient aromatic moiety into bioactive heterocycles.
The core utility of this scaffold lies in its function as a 1,4-dicarbonyl equivalent (or 1,5-dicarbonyl depending on the oxidation state), serving as a critical precursor for the synthesis of pyridazinones , dihydropyridazinones , and pyrrole-based pharmacophores. These motifs are central to the development of CGRP receptor antagonists (migraine), HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), and p38 MAP kinase inhibitors.
Chemical Entity Profile
These derivatives are characterized by a glutaric acid backbone terminated by a meta-meta di-halogenated phenyl ring.
| Property | Data / Description |
| Primary CAS | 951889-93-3 (Ethyl ester), 845790-48-9 (Free acid) |
| IUPAC Name | Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxopentanoate |
| Molecular Formula | C₁₃H₁₄ClFO₃ |
| Molecular Weight | 272.70 g/mol |
| LogP (Predicted) | ~3.2 (High lipophilicity due to halogens) |
| Key Moiety | 3-Chloro-5-fluorophenyl : A "metabolic shield" motif.[1] The meta substitution pattern blocks the most reactive sites for CYP450 oxidation, extending in vivo half-life. |
| Reactivity | The C5-ketone is highly electrophilic, prone to nucleophilic attack by hydrazines (cyclization) or Grignard reagents (tertiary alcohol formation). |
Synthetic Methodologies
The synthesis of 3-chloro-5-fluorophenyl oxovalerates requires precise regiocontrol. Direct Friedel-Crafts acylation of 1-chloro-3-fluorobenzene often yields a mixture of isomers (predominantly the 2,4-substituted product due to ortho/para directing effects). Therefore, a Grignard-mediated approach is the industry standard for high-purity synthesis.
Route A: The Grignard-Glutarate Protocol (High Regioselectivity)
This route ensures the carbonyl attaches exactly between the two meta halogens.
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Precursor Preparation: 1-Bromo-3-chloro-5-fluorobenzene is converted to its Grignard reagent using Mg turnings in THF.
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Acylation: The Grignard reagent is reacted with a glutaric anhydride or a glutarate mono-ester chloride .
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Critical Step: To prevent bis-addition (forming the tertiary alcohol), the reaction is performed at low temperature (-78°C) or using a Weinreb amide intermediate of the glutarate.
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Route B: Friedel-Crafts Acylation (Scale-Up)
Used when downstream purification (crystallization) can easily remove regioisomers.
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Reagents: 1-Chloro-3-fluorobenzene + Glutaric anhydride + AlCl₃.
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Outcome: Primarily yields the 4-isomer (2-chloro-4-fluorophenyl ketone) unless specific directing groups or steric blockers are used. Note: For the specific 3-chloro-5-fluoro target, Route A is strictly preferred.
Visualizing the Synthesis Pathways
Caption: Figure 1. Synthetic pathways from aryl halide precursors to the oxovalerate scaffold and subsequent cyclization to bioactive pyridazinones.
Pharmacological Applications[1][2][3][4][5][6]
The 5-oxovalerate derivative is rarely the final drug; it is a pro-drug or pro-scaffold .
CGRP Receptor Antagonists (Migraine)
In the development of Calcitonin Gene-Related Peptide (CGRP) antagonists (e.g., telcagepant analogs), the 3-chloro-5-fluorophenyl ring provides lipophilic bulk that fits into the hydrophobic pocket of the CGRP receptor.
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Mechanism: The oxovalerate is cyclized to a lactam or pyridazinone, which serves as a rigid core positioning the halogenated phenyl ring to interact with Trp-74 or Phe-92 residues in the receptor binding site.
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Why 3-Cl, 5-F? This specific pattern prevents metabolic hydroxylation at the para-position while maintaining a specific electrostatic potential that enhances pi-pi stacking interactions.
HIV Reverse Transcriptase Inhibitors (NNRTIs)
Pyridazinones derived from this scaffold act as non-nucleoside inhibitors.
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Role: The scaffold mimics the "butterfly" wing structure common in NNRTIs (like nevirapine), lodging into the hydrophobic non-nucleoside binding pocket (NNBP) of the viral enzyme, locking it in an inactive conformation.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate
Validation: This protocol maximizes regioselectivity via Grignard chemistry.
Reagents:
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1-Bromo-3-chloro-5-fluorobenzene (2.1 g, 10 mmol)
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Magnesium turnings (0.27 g, 11 mmol)
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Ethyl 4-(chloroformyl)butyrate (Glutaric acid monoethyl ester chloride) (1.78 g, 10 mmol)
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CuCl (Catalytic amount, 5 mol%)
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Dry THF (50 mL)
Procedure:
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Grignard Formation: In a flame-dried flask under Argon, activate Mg turnings with iodine. Add a solution of 1-bromo-3-chloro-5-fluorobenzene in THF dropwise. Reflux for 1 hour until Mg is consumed.
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Acylation: Cool the Grignard solution to -78°C .
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Addition: Add CuCl catalyst. Slowly add Ethyl 4-(chloroformyl)butyrate dissolved in THF over 30 minutes. Note: Slow addition is crucial to prevent bis-alkylation.
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Workup: Stir at -78°C for 2 hours, then warm to 0°C. Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).
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Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash chromatography (Hexane/EtOAc 9:1).
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Yield: Expect ~65-75% as a pale yellow oil.
Protocol 2: Cyclization to Pyridazinone Derivative
Target: 6-(3-chloro-5-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one
Procedure:
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Dissolve Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate (1.0 eq) in Ethanol (0.5 M concentration).
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Add Hydrazine Hydrate (1.5 eq).
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Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (disappearance of ester spot).
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Cooling: Upon cooling to room temperature, the product often precipitates as a white solid.
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Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.
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Validation: ¹H NMR should show the disappearance of ethyl ester protons (quartet ~4.1 ppm) and the appearance of the NH lactam proton (~10-11 ppm).
Structure-Activity Relationship (SAR) Logic
The selection of the "3-chloro-5-fluoro" motif is not random.[2][3][4][5] It is an optimization of the Topliss Tree for aromatic substitution.
Caption: Figure 2. SAR optimization pathway leading to the selection of the 3-chloro-5-fluorophenyl moiety.
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Metabolic Stability: The 3,5-disubstitution leaves the 4-position sterically hindered and electronically deactivated, preventing oxidation.
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Electronic Effect: The electron-withdrawing nature of Cl and F increases the acidity of the pyridazinone NH (if cyclized), potentially strengthening hydrogen bonds with receptor targets.
References
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BOC Sciences. Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate Product Profile. Accessed 2024.
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BLD Pharm. 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid MSDS & Data. Accessed 2024. Link
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Google Patents. Substituted monocyclic CGRP receptor antagonists (US20070265225A1). (Demonstrates the use of the scaffold in CGRP antagonist synthesis). Link
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Google Patents. Non-nucleoside reverse transcriptase inhibitors (US10189831B2). (Details the cyclization to pyridazinone cores for HIV therapy). Link
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American Chemical Society (ACS). Discovery of MDM2 Inhibitors Containing 3-Chloro-2-fluorophenyl Moieties. J. Med. Chem. 2017.[6][7][8] (Contextual support for the bioactivity of the halogenated phenyl ring). Link
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